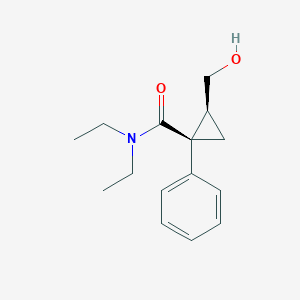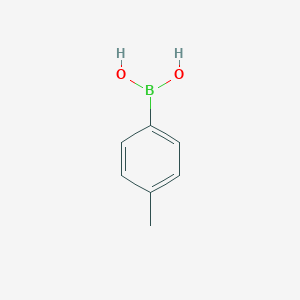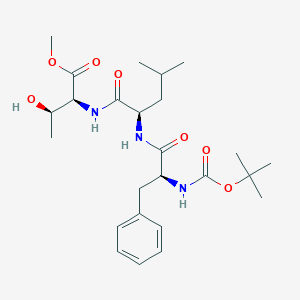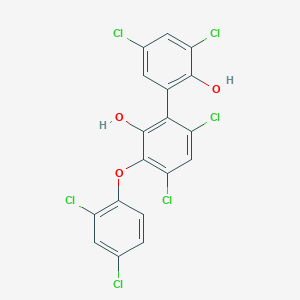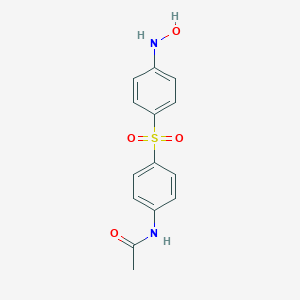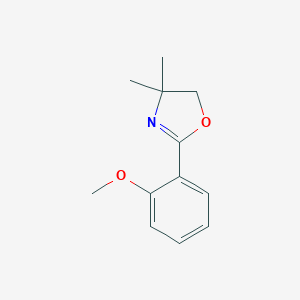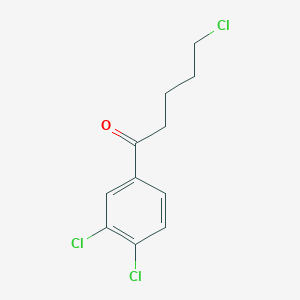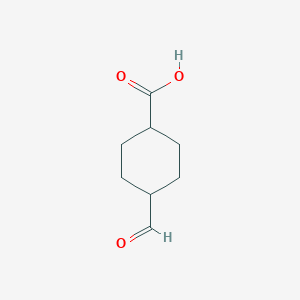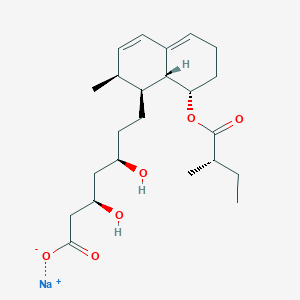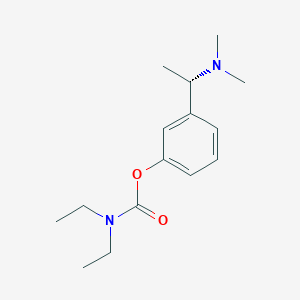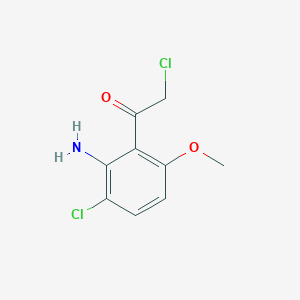
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone, also known as CAP-1, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chalcones, which are known for their diverse biological activities. CAP-1 has been found to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. In
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone is not fully understood. However, it has been suggested that 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone exerts its pharmacological effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has several advantages for lab experiments. It is a synthetic compound, which means that its purity and structure can be precisely controlled. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone is also relatively stable and can be easily stored. However, 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, the toxicity and pharmacokinetics of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone have not been fully elucidated.
Direcciones Futuras
There are several future directions for the study of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone. One potential direction is to explore its therapeutic potential in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate the structure-activity relationship of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone and its derivatives to identify more potent and selective compounds. Moreover, the development of novel drug delivery systems for 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone could overcome its solubility and bioavailability issues.
Métodos De Síntesis
The synthesis of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone involves the condensation of 2-amino-3-chloro-6-methoxyaniline with 2-chloroacetophenone in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through crystallization or recrystallization. The purity of the product can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been found to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
Propiedades
Número CAS |
150805-98-4 |
|---|---|
Nombre del producto |
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone |
Fórmula molecular |
C9H9Cl2NO2 |
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
1-(2-amino-3-chloro-6-methoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-7-3-2-5(11)9(12)8(7)6(13)4-10/h2-3H,4,12H2,1H3 |
Clave InChI |
QKYODYZOZRZJGO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)Cl)N)C(=O)CCl |
SMILES canónico |
COC1=C(C(=C(C=C1)Cl)N)C(=O)CCl |
Sinónimos |
Ethanone, 1-(2-amino-3-chloro-6-methoxyphenyl)-2-chloro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



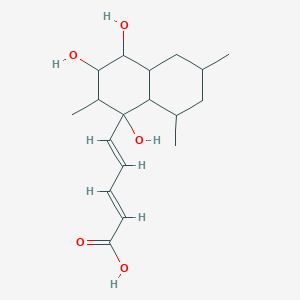
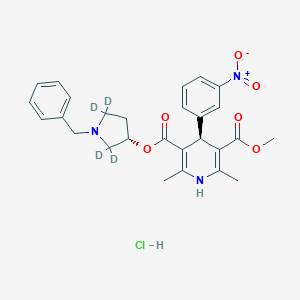
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
